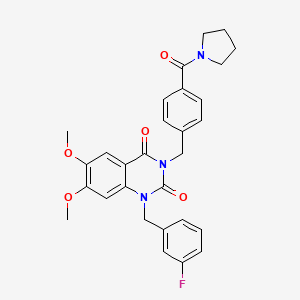
1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28FN3O5 and its molecular weight is 517.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione, identified by its CAS number 1242887-70-2, is a compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C29H28FN3O5
- Molecular Weight : 517.5 g/mol
- Structure : The compound features a quinazoline backbone with various substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The specific compound has demonstrated effectiveness against various strains of bacteria and fungi:
| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Candida albicans | 11 | 77 |
| Staphylococcus aureus | 10-12 | 80 |
| Escherichia coli | 10-12 | 75 |
These results indicate that the compound surpasses traditional antibiotics like ampicillin in certain contexts, suggesting its potential as a novel antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity of cancer cells to DNA-damaging agents:
- Mechanism : By inhibiting PARP-1, the compound may enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
- Case Studies : In vitro studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents .
Antiviral Activity
Emerging research has highlighted the antiviral properties of quinazoline derivatives. For example, compounds similar to the one have shown promising results against viruses such as vaccinia and adenovirus:
| Virus | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|
| Vaccinia virus | 1.7 | 25 (Cidofovir) |
| Adenovirus type 2 | 6.2 | Lower than reference drugs |
These findings suggest that this class of compounds could serve as effective antiviral agents with unique mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinazoline ring can significantly alter their potency and selectivity:
- Substituents : The presence of fluorine and methoxy groups has been associated with enhanced activity against microbial pathogens.
- Pyrrolidine moiety : This component is crucial for binding interactions with biological targets, enhancing the overall efficacy of the compound.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(18-20-6-5-7-22(30)14-20)29(36)33(28(23)35)17-19-8-10-21(11-9-19)27(34)31-12-3-4-13-31/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUIGGXVAJOZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














